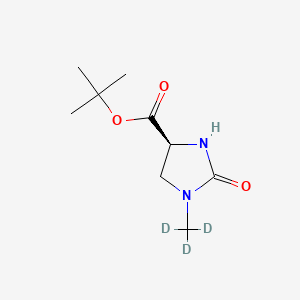
(Ethyl-d5)triphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyl-d5)triphenylphosphonium Bromide is a chemical compound used in various fields of research . It acts as a reactant in the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A through aldol reactions and Horner-Wadsworth-Emmons olefination . It is also used in the preparation of cycloalkanoindolines through diastereoselective intramolecular inimo-ene reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is more efficient for acid-sensitive substrates. Another method includes sequential addition of trimethylsilyl bromide and triphenylphosphine which gives higher yields for benzyl alcohols bearing electroneutral or electron-withdrawing substituents .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonium ion with three phenyl groups and an ethyl group attached to it . The bromide ion is the counterion . The molecular formula is C20H20BrP and the molecular weight is 371.25 .
Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. It is used in the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A through aldol reactions and Horner-Wadsworth-Emmons olefination . It is also used in the preparation of cycloalkanoindolines through diastereoselective intramolecular inimo-ene reactions .
Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a melting point of 203-205 °C .
Aplicaciones Científicas De Investigación
Quantum Chemical Analysis of Organophosphorus Compounds
Xia Ming (2003) conducted a study focusing on the QSAR research of organophosphorus corrosion inhibitors, including various triphenylphosphonium bromide compounds. The research established a correlation between enthalpy and entropy values from quantum calculations and corrosion current, demonstrating the significance of these compounds in understanding corrosion inhibition mechanisms (Xia Ming, 2003).
Reaction Features with Binucleophiles
Research by Khachikyan et al. (2017) explored the reactions of (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides with binucleophiles, leading to the formation of phosphonium salts and phosphorus-substituted quinoxalines. This study highlights the reactivity of similar compounds in various chemical environments (Khachikyan et al., 2017).
Synthesis and Structural Analysis
Hübner et al. (1997) focused on the synthesis and crystal structure of benzyl triphenylphosphonium bromides. Their research provided insights into the structural properties of these compounds, contributing to a better understanding of their behavior in different chemical reactions (Hübner et al., 1997).
Phosphinemethylene Chemistry
Seyferth and Fogel (1966) conducted studies in phosphinemethylene chemistry, examining the reaction of vinylic phosphonium, including (β-Bromoethyl)triphenylphosphonium bromide. This research is crucial for understanding the behavior of phosphonium compounds in organometallic chemistry (Seyferth & Fogel, 1966).
Applications in SO2 Absorption
A study by Zhao et al. (2021) highlighted the use of various phosphonium-based deep eutectic solvents, including ethyl-triphenyl phosphonium bromide, for SO2 absorption in flue gas. This research demonstrates the environmental applications of these compounds in reducing harmful gas emissions (Zhao et al., 2021).
Polymer Chemistry
Hassanein et al. (1989) explored the use of polymer-bound triphenylphosphonium perbromide for the bromination of various compounds, indicating the utility of these compounds in polymer chemistry and material science (Hassanein et al., 1989).
Safety and Hazards
(Ethyl-d5)triphenylphosphonium Bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Direcciones Futuras
(Ethyl-d5)triphenylphosphonium Bromide has potential applications in the treatment of a variety of diseases such as neurodegeneration and cancer . Its ability to deliver drugs specifically to mitochondria by covalent linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest makes it a promising compound for future research .
Propiedades
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-LUIAAVAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747775 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875477-12-6 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)





![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
